Tenatoprazole, (R)-
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Overview
Description
Tenatoprazole, ®- is a proton pump inhibitor that has been developed as a potential treatment for acid-related disorders such as gastroesophageal reflux disease and peptic ulcers . It is an imidazopyridine derivative, which distinguishes it from other proton pump inhibitors that typically contain a benzimidazole moiety . Tenatoprazole, ®- has a significantly longer half-life compared to other proton pump inhibitors, making it a promising candidate for prolonged acid suppression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tenatoprazole, ®- involves multiple steps, starting from the appropriate pyridine and imidazole derivatives. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 2-chloro-3,5-dimethylpyridine, is reacted with methanol in the presence of a base to form 2-methoxy-3,5-dimethylpyridine.
Formation of the Imidazole Derivative: The imidazole ring is synthesized by reacting 2-mercaptoimidazole with formaldehyde and a suitable amine.
Coupling Reaction: The pyridine and imidazole derivatives are then coupled through a sulfoxidation reaction to form Tenatoprazole, ®-.
Industrial Production Methods
Industrial production of Tenatoprazole, ®- involves similar synthetic routes but on a larger scale. The process includes optimization of reaction conditions to ensure high yield and purity. The final product is typically formulated into tablets or capsules for oral administration .
Chemical Reactions Analysis
Types of Reactions
Tenatoprazole, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tenatoprazole sulfone.
Reduction: Reduction of Tenatoprazole, ®- can lead to the formation of tenatoprazole sulfide.
Substitution: Various substitution reactions can occur on the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts like palladium or copper.
Major Products Formed
Oxidation: Tenatoprazole sulfone.
Reduction: Tenatoprazole sulfide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
Tenatoprazole, ®- exerts its effects by inhibiting the hydrogen-potassium adenosine triphosphatase enzyme (H+/K±ATPase) located on the parietal cells of the stomach . This enzyme is responsible for the final step in the production of gastric acid. By binding to the enzyme, Tenatoprazole, ®- effectively reduces the secretion of gastric acid, providing relief from acid-related disorders . The binding is irreversible, leading to prolonged acid suppression .
Comparison with Similar Compounds
Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Rabeprazole
- Esomeprazole
Uniqueness
Tenatoprazole, ®- is unique due to its imidazopyridine structure, which provides a longer half-life compared to other proton pump inhibitors . This allows for more sustained acid suppression and potentially improved therapeutic outcomes . Additionally, its distinct metabolic pathway involving cytochrome P450 enzymes CYP2C19 and CYP3A4 further differentiates it from other proton pump inhibitors .
Properties
CAS No. |
705969-00-2 |
---|---|
Molecular Formula |
C16H18N4O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20)/t24-/m1/s1 |
InChI Key |
ZBFDAUIVDSSISP-XMMPIXPASA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=CC(=N3)OC |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC |
Origin of Product |
United States |
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